![molecular formula C28H34N2O2 B6291199 9-(Dihexylamino)benzo[a]phenoxazin-5-one CAS No. 2622208-76-6](/img/structure/B6291199.png)
9-(Dihexylamino)benzo[a]phenoxazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Dihexylamino)benzo[a]phenoxazin-5-one is a synthetic organic compound belonging to the phenoxazine family. This compound is known for its unique structural properties, which make it a valuable candidate for various scientific and industrial applications. Its molecular structure consists of a benzo[a]phenoxazin-5-one core with a dihexylamino substituent at the 9-position, contributing to its distinctive chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Dihexylamino)benzo[a]phenoxazin-5-one typically involves the condensation of appropriate aromatic amines with benzo[a]phenoxazin-5-one derivatives. One common method includes the reaction of 9-chlorobenzo[a]phenoxazin-5-one with dihexylamine under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction is usually catalyzed by a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 9-(Dihexylamino)benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenoxazine derivatives.
Substitution: The dihexylamino group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted phenoxazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced phenoxazine derivatives.
Substitution: Substituted phenoxazine derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
9-(Dihexylamino)benzo[a]phenoxazin-5-one has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye for studying molecular interactions and chemical reactions.
Biology: Employed in fluorescence microscopy for imaging cellular structures and tracking biological processes.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool for detecting specific biomolecules.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique photophysical properties.
Mecanismo De Acción
The mechanism of action of 9-(Dihexylamino)benzo[a]phenoxazin-5-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound’s fluorescence properties allow it to bind to cellular components, enabling visualization and tracking. Its photodynamic activity is attributed to the generation of reactive oxygen species upon light activation, which can induce cell damage and apoptosis in targeted cells.
Comparación Con Compuestos Similares
9-(Diethylamino)benzo[a]phenoxazin-5-one: Known for its use as a fluorescent dye, similar to 9-(Dihexylamino)benzo[a]phenoxazin-5-one, but with different alkyl substituents.
Nile Red: A benzo[a]phenoxazone dye with a diethylamino substituent, widely used for staining lipids and cellular membranes.
Nile Blue A: Another phenoxazine derivative used for staining acidic organelles in cells.
Uniqueness: this compound stands out due to its longer alkyl chains, which can influence its solubility, photophysical properties, and interactions with biological systems. This makes it a versatile compound for specialized applications in various fields.
Propiedades
IUPAC Name |
9-(dihexylamino)benzo[a]phenoxazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O2/c1-3-5-7-11-17-30(18-12-8-6-4-2)21-15-16-24-26(19-21)32-27-20-25(31)22-13-9-10-14-23(22)28(27)29-24/h9-10,13-16,19-20H,3-8,11-12,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPVGFQBUSVSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCCCCC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
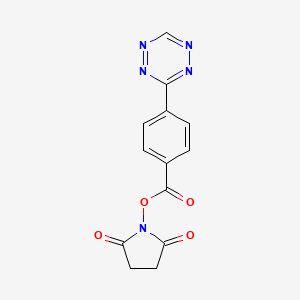
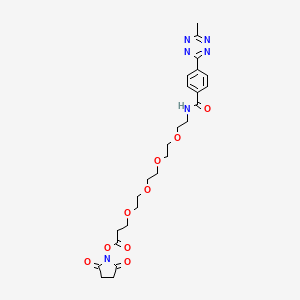
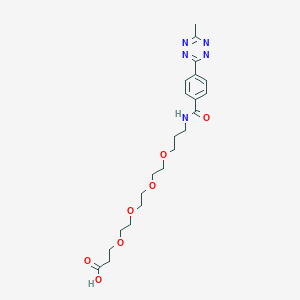
![[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95%](/img/structure/B6291144.png)

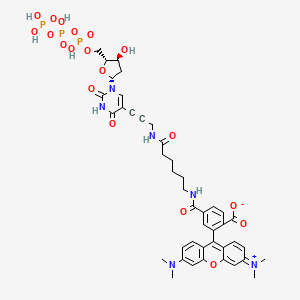
![2-hydroxyethyl-dimethyl-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]azanium;bromide](/img/structure/B6291150.png)
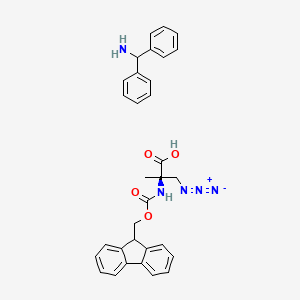
![9-[bis(2-ethylhexyl)amino]benzo[a]phenoxazin-5-one](/img/structure/B6291189.png)
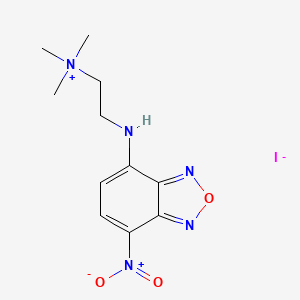
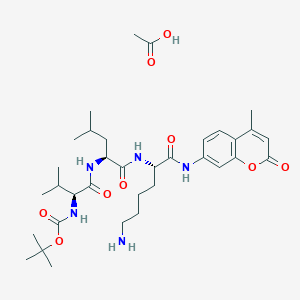

2](/img/structure/B6291215.png)
![3-Oxabicyclo[3.1.0]hexan-1-ylmethanamine;hydrochloride](/img/structure/B6291222.png)
